

Molindone-d8: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Molindone-d8	
Cat. No.:	B564648	Get Quote

This guide provides an in-depth look at **Molindone-d8**, a deuterated form of the antipsychotic drug Molindone. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, an exploration of its mechanism of action, and detailed experimental protocols.

Core Compound Data

Molindone-d8 is a stable isotope-labeled version of Molindone, primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis.

Parameter	Value	Reference
CAS Number	1189805-13-7	[1][2]
Molecular Formula	C16H16D8N2O2	[1][2][3]
Molecular Weight	284.42 g/mol	[1][2][3]
Unlabeled CAS Number	7416-34-4	[1]

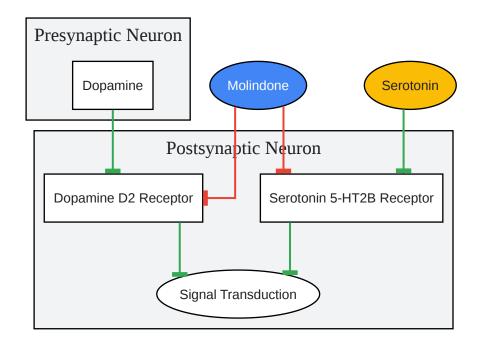
Mechanism of Action and Signaling Pathways

The pharmacological effects of **Molindone-d8** are attributed to its parent compound, Molindone. The primary mechanism of action is the antagonism of dopamine D2 receptors



within the central nervous system.[4][5] This blockade of D2 receptors is believed to temper the hyperactivity of dopaminergic pathways often associated with psychosis.[4][5]

Additionally, Molindone demonstrates antagonistic activity at serotonin 5-HT2B receptors.[6][7] The interplay between dopamine and serotonin receptor modulation may contribute to its overall therapeutic profile.[5]



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Molindone's primary mechanism of action.

Experimental Protocols Synthesis of Molindone

A patented method for the synthesis of Molindone involves a multi-step process.[8] The key steps are outlined below.



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Simplified workflow for Molindone synthesis.

Procedure:

- Cyclization: 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione is stirred with acetic acid and ammonium acetate at 95-100°C for approximately 3 hours. The reaction mixture is then cooled and concentrated to yield 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.[8]
- Final Reaction: The resulting intermediate is mixed with morpholine, paraformaldehyde, and ethanol and stirred for about 24 hours at 75-80°C. The mixture is concentrated, and after a series of extraction and purification steps, Molindone is obtained.[8]

In Vitro Metabolism Simulation

The metabolic profile of Molindone can be investigated using human liver microsomes (HLM) and photocatalytic methods.[9]

Human Liver Microsomes (HLM) Incubation:

- Reagents: Molindone hydrochloride, HLM fraction.[9]
- Procedure: Phase I metabolism reactions are performed in vitro by incubating Molindone with the HLM fraction. The resulting metabolites are then identified using analytical techniques like UHPLC-MS/MS.[9]

Photocatalytic Experiments:

- Reagents: Molindone, aqueous solution.[9]
- Procedure: Photocatalytic reactions are carried out in an aqueous solution containing
 Molindone at a concentration of 25 μM. This method can simulate metabolic pathways.[9]

Analytical Method for Molindone Hydrochloride

A high-performance liquid chromatography (HPLC) method can be used for the analysis of Molindone Hydrochloride.[10]

Chromatographic Conditions:



- Mobile Phase: A mixture of sodium octanesulfonate, water, methanol, glacial acetic acid, and triethylamine. The exact proportions may need adjustment for system suitability.[10]
- Column: L11 packing, 4.6-mm × 25-cm.[10]
- Detector: UV detector at 254 nm.[10]
- Column Temperature: Maintained at 35°C.[10]

Standard and Sample Preparation:

- Solvent Mixture: A mixture of 0.01N hydrochloric acid and methanol (60:40).[10]
- Standard Preparation: A solution of USP Molindone Hydrochloride RS is prepared in the solvent mixture to a known concentration.[10]
- Assay Preparation: A weighed amount of Molindone Hydrochloride is dissolved in the solvent mixture.[10]

The procedure involves injecting equal volumes of the standard and assay preparations into the chromatograph and comparing the responses of the major peaks.[10]

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